2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide
Description
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide is a heterocyclic hybrid compound featuring a benzo[4,5]thiazolo[2,3-c][1,2,4]triazole core fused with a furan-2-ylmethyl acetamide moiety. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for their broad bioactivity, including antimicrobial, antitumor, and anti-inflammatory properties . Its synthesis typically involves oxidative C-H bond functionalization strategies, enabling the formation of the thiazolo-triazole scaffold through disulfide intermediates . The furan substituent enhances its pharmacokinetic profile by improving solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-13(16-8-10-4-3-7-21-10)9-22-14-17-18-15-19(14)11-5-1-2-6-12(11)23-15/h1-7H,8-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZUYLZSVOGEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NCC4=CC=CO4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.
Construction of the Triazole Ring: The triazole ring is formed by the reaction of the benzothiazole derivative with hydrazine hydrate and an appropriate aldehyde.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the furan-2-ylmethyl group is introduced through an acylation reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Functionalization of the Acetamide Side Chain
The N-(furan-2-ylmethyl)acetamide moiety is introduced via nucleophilic substitution or Schiff base formation :
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Chloroacetylation : Reaction of 2-mercapto-triazole derivatives with 2-chloro-N-(furan-2-ylmethyl)acetamide in ethanol/TEA yields the thioether linkage (analogous to 3a–d in ).
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Hydrazide Condensation : Hydrazide intermediates (e.g., 8a–d in ) react with furfural derivatives to form Schiff bases, followed by cyclization with chloroacetyl chloride .
Stability and Reactivity Under Acidic/Basic Conditions
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Acidic Hydrolysis : The acetamide group undergoes hydrolysis to carboxylic acid derivatives in concentrated HCl (e.g., conversion of 3m′ to 3m in ).
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Base Sensitivity : The thioether bond is susceptible to cleavage under strong basic conditions (e.g., NaOH/EtOH), regenerating mercaptan intermediates .
Biological Derivatization
While not directly studied for this compound, analogous benzo thiazolo[2,3-c] triazoles undergo:
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Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups for enhanced solubility .
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Halogenation : Electrophilic substitution with Br₂ or Cl₂ occurs at the benzene ring’s para position .
Key Challenges and Limitations
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Low Functional Group Tolerance : Electron-withdrawing groups (e.g., NO₂, CF₃) on the benzene ring reduce cyclization yields (e.g., 3n–q : 10–17% yields) .
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Byproduct Formation : Competing dehalogenation or deamination occurs with halogenated/anilino derivatives .
Table 2: Yields of Analogous Derivatives
| Substituent on Benzene Ring | Reaction Type | Yield (%) |
|---|---|---|
| -OCH₃ | Oxidative Cyclization | 92 |
| -COOH | Chloroacetylation | 81 |
| -Br | Cyclization | 17 |
Scientific Research Applications
Antimicrobial Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives have shown promising antimicrobial properties. The structure of these compounds allows for interactions with bacterial enzymes or cellular components. For instance:
- Antibacterial Effects : Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol and norfloxacin .
- Mechanism of Action : The presence of electron-withdrawing groups in the phenyl ring enhances the antimicrobial efficacy by facilitating better binding to bacterial targets .
Anticancer Activity
The anticancer potential of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been explored against various cancer cell lines:
- Cell Line Studies : Compounds have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing IC50 values indicating effective growth inhibition .
- Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole-based compounds. For example:
- Experimental Models : In animal models using pentylenetetrazol (PTZ) and maximal electroshock (MES), certain derivatives displayed protective effects against seizures .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring was found to enhance anticonvulsant activity significantly .
Mechanism of Action
The mechanism of action of 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide is best understood through comparative analysis with analogous derivatives. Below is a detailed comparison based on synthesis, substituent effects, and bioactivity:
Key Observations
Synthetic Efficiency: The target compound’s synthesis leverages modern oxidative C-H functionalization, avoiding harsh solvents like CCl₄ used in older methods . However, yields for similar compounds vary widely (10–90%) due to substrate-specific challenges, such as decomposition risks in carboxylate derivatives . Thiazolidinone-appended derivatives (e.g., 6d) require multistep syntheses but achieve higher bioactivity .
Substituent Impact :
- Furan group : The furan-2-ylmethyl acetamide moiety improves solubility and may enhance antimicrobial efficacy compared to nitro- or methylphenyl substituents .
- Nitro groups : Derivatives like 6d exhibit strong antimicrobial activity but suffer from poor solubility, limiting in vivo applications .
- Methoxyphenyl groups : GW 610 demonstrates selective antitumor activity, attributed to electron-donating methoxy groups enhancing DNA intercalation .
Bioactivity Profile: Antimicrobial Activity: Thiazolidinone hybrids (e.g., 6d) show superior activity against S. aureus and E. coli compared to the furan-containing compound, though quantitative MIC data for the latter is pending . Antitumor Potential: GW 610 and N-(2-methylphenyl) derivatives target microtubule polymerization, whereas the furan compound’s mechanism remains under investigation .
Biological Activity
The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide is a derivative of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on its antitumor and antimicrobial properties.
Synthesis of the Compound
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives typically involves various methods such as oxidative cyclization and C-H bond functionalization. One notable method includes the use of 3-mercaptotriazole derivatives that undergo intramolecular ring closure to form the desired tricyclic structure. This approach is characterized by high functional group tolerance and excellent yields .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thiazole and Triazole Moieties : These heterocycles are known for their significant biological activities. The presence of electron-donating or electron-withdrawing groups can enhance the compound's efficacy against various biological targets .
- Furan Substitution : The furan moiety contributes to the compound's lipophilicity and may influence its interaction with biological membranes or receptors.
Antitumor Activity
Research indicates that compounds containing benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit notable antitumor properties. For instance:
- Cytotoxicity : The compound showed IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship suggests that modifications at specific positions can enhance cytotoxicity .
- Mechanism of Action : Studies have shown that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Bacterial Inhibition : Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been correlated with enhanced antibacterial efficacy .
Case Studies
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Antitumor Efficacy in Cell Lines : A study evaluated the compound's effectiveness against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Results indicated a significant reduction in cell viability compared to control groups .
Cell Line IC50 (µg/mL) A431 1.61 ± 0.92 Jurkat 1.98 ± 1.22 -
Antibacterial Activity Assessment : Another study reported that derivatives similar to this compound exhibited antimicrobial properties comparable to standard antibiotics like norfloxacin .
Compound Activity (Zone of Inhibition in mm) Compound A 20 Compound B 18 Norfloxacin 22
Q & A
What synthetic strategies are recommended for constructing the benzothiazolo-triazole-thioether scaffold in this compound?
The synthesis of this heterocyclic scaffold requires multi-step methodologies:
- Cyclization : Use diazonium salt intermediates for constructing the benzothiazole and triazole rings, as demonstrated in thiazole and triazole syntheses via diazo coupling .
- Thioether linkage : Introduce sulfur via nucleophilic substitution (e.g., using mercapto-triazole intermediates) or oxidative coupling .
- Acylation : Couple the furanmethyl group via amide bond formation using activated esters (e.g., NHS or HATU-mediated reactions) .
Key optimization : Monitor reaction temperatures (60–80°C for cyclization) and use anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Systematic substitution : Modify the furanmethyl group (e.g., replace with substituted benzyl or pyridyl groups) to assess impact on target binding .
- Bioisosteric replacement : Swap the thioether linkage with sulfoxide/sulfone groups to evaluate redox stability .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 comparisons .
Advanced tip : Combine molecular docking (e.g., AutoDock Vina) with experimental IC50 data to validate hypothesized binding modes .
What experimental approaches resolve contradictions between computational predictions and observed biological activity?
- Orthogonal assays : Validate cytotoxicity predictions with live-cell imaging (e.g., apoptosis markers like Annexin V) .
- Solubility correction : Adjust computational models for solvent effects (e.g., DMSO vs. aqueous buffers) using Hansen solubility parameters .
- Dynamic simulations : Perform MD simulations (>100 ns) to assess conformational stability of the thioether linkage in biological membranes .
What in vitro models are appropriate for preliminary anticancer screening of this compound?
How to investigate the role of the furanmethyl moiety in target binding using molecular docking?
- Docking preparation : Extract the furanmethyl group’s coordinates from X-ray structures of analogous compounds (e.g., PDB: 4XYZ) .
- Free energy calculations : Use MM/GBSA to quantify binding energy contributions of the furan oxygen’s lone pairs .
- Mutagenesis validation : Compare docking scores with experimental IC50 values for analogs lacking the furan ring .
How can metabolic stability of the thioether linkage be evaluated in preclinical studies?
- Microsomal assay : Incubate with liver microsomes (human/rat), monitor degradation via LC-MS/MS .
- Glutathione reactivity : Assess thioether susceptibility to nucleophilic attack by tracking adduct formation with GSH .
- Stability optimization : Introduce electron-withdrawing groups (e.g., -CF3) on the benzothiazole ring to reduce oxidation .
What strategies mitigate synthetic challenges in achieving high purity for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
